molecular formula C16H24N4O2S B8612628 N-(1-Acetylpiperidin-4-yl)-N-cyclopentyl-N'-1,3-thiazol-2-ylurea CAS No. 920278-58-6

N-(1-Acetylpiperidin-4-yl)-N-cyclopentyl-N'-1,3-thiazol-2-ylurea

Cat. No. B8612628
CAS RN: 920278-58-6
M. Wt: 336.5 g/mol
InChI Key: DHPMHTYZSQNBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Acetylpiperidin-4-yl)-N-cyclopentyl-N'-1,3-thiazol-2-ylurea is a useful research compound. Its molecular formula is C16H24N4O2S and its molecular weight is 336.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-Acetylpiperidin-4-yl)-N-cyclopentyl-N'-1,3-thiazol-2-ylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Acetylpiperidin-4-yl)-N-cyclopentyl-N'-1,3-thiazol-2-ylurea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

920278-58-6

Molecular Formula

C16H24N4O2S

Molecular Weight

336.5 g/mol

IUPAC Name

1-(1-acetylpiperidin-4-yl)-1-cyclopentyl-3-(1,3-thiazol-2-yl)urea

InChI

InChI=1S/C16H24N4O2S/c1-12(21)19-9-6-14(7-10-19)20(13-4-2-3-5-13)16(22)18-15-17-8-11-23-15/h8,11,13-14H,2-7,9-10H2,1H3,(H,17,18,22)

InChI Key

DHPMHTYZSQNBQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)N(C2CCCC2)C(=O)NC3=NC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared according to general procedure (I). To a mixture of N-acetyl-piperidone (1.4 g) and cyclopentylamine (0.9 g) and molecular sieves (5 g) in THF (8 mL) and methanol (8 mL) was added sodium cyanoborohydride (2.1 g) and the reaction was stirred overnight at room temperature. Insoluble material was removed by filtration and after removal of solvent in vacuo the crude secondary amine (0.57 g) was isolated. The urea coupling was performed in an similar manner to the synthesis of 1,1-dicyclopentyl-3-thiazol-2-yl-urea using carbonyl imidazole and 2-aminothiazole as starting material.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
carbonyl imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.1 g
Type
reactant
Reaction Step Five
Quantity
8 mL
Type
solvent
Reaction Step Five

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